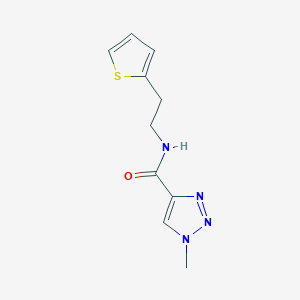

1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

1-methyl-N-(2-thiophen-2-ylethyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4OS/c1-14-7-9(12-13-14)10(15)11-5-4-8-3-2-6-16-8/h2-3,6-7H,4-5H2,1H3,(H,11,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYEMTQMSVIQGDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NCCC2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. The reaction is often catalyzed by copper (Cu(I)) to form the 1,2,3-triazole ring.

Attachment of the Thiophene Ring: The thiophene ring can be introduced via a substitution reaction, where a thiophene derivative reacts with an appropriate electrophile.

Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted triazole derivatives.

Scientific Research Applications

1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its anticancer properties and potential use in drug development.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with various molecular targets:

Molecular Targets: Enzymes, receptors, and DNA.

Pathways Involved: The compound can inhibit enzyme activity, bind to receptors, or intercalate into DNA, leading to disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A systematic comparison with structurally related triazole-carboxamide derivatives reveals critical differences in substituents and biological behavior:

Key Observations:

- Thiophene vs. Phenyl Substituents : The thiophen-ethyl group in the target compound may enhance lipophilicity and π-π interactions compared to the difluorophenyl group in RFM . However, fluorinated aromatic systems (e.g., RFM) often exhibit improved metabolic stability due to reduced oxidative metabolism .

- Amino-Triazole Derivatives: 5-Amino-substituted triazoles (e.g., ) demonstrate enhanced hydrogen-bonding capacity, correlating with higher antiproliferative activity (e.g., GP = -27.30% in SNB-75 CNS cancer cells). The absence of an amino group in the target compound suggests divergent biological targets .

Pharmacokinetic and Physicochemical Properties

- In contrast, fluorinated analogs (e.g., RFM) resist such degradation .

- Solubility : The carboxamide group in all compounds enhances aqueous solubility, but bulky substituents (e.g., trifluoromethyl in ) may counteract this effect .

- Binding Affinity: The thiophen-ethyl group in the target compound could favor interactions with hydrophobic binding pockets, similar to thienopyrimidine-containing c-Met inhibitors .

Biological Activity

1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazoles, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular structure of 1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide can be represented as follows:

This compound features a triazole ring, a thiophene moiety, and a carboxamide functional group, which contribute to its biological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of triazole-containing compounds. For instance, a study evaluated various triazole derivatives against human liver cancer cell lines (HepG-2). The results indicated that certain derivatives exhibited significant cytotoxic effects with IC50 values ranging from 12.22 µM to 60.20 µM, suggesting that modifications to the triazole structure can enhance anticancer activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1 | HepG-2 | 12.22 |

| 2 | HCT-116 | 14.16 |

| 3 | MCF-7 | 14.64 |

These findings suggest that the introduction of electron-donating groups on the phenyl ring of triazoles can improve their efficacy against cancer cells.

Antioxidant Activity

Another area of interest is the antioxidant potential of this compound. Research has shown that various thiophene derivatives possess significant antioxidant properties comparable to ascorbic acid. The total antioxidant capacity (TAC) was evaluated using the phosphomolybdenum method, indicating that compounds similar to 1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide could be promising candidates for treating oxidative stress-related diseases .

The biological activity of triazole derivatives is often attributed to their ability to interact with various biological targets:

- Enzyme Inhibition : Triazoles can inhibit enzymes involved in tumor growth and progression.

- Reactive Oxygen Species (ROS) Scavenging : The antioxidant properties are linked to the ability to neutralize ROS, thus protecting cells from oxidative damage.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profiles of triazole derivatives:

- In Vitro Studies : A series of in vitro experiments demonstrated that modifications in the substituents on the triazole ring significantly affected cytotoxicity against various cancer cell lines.

- In Vivo Models : Animal models have been utilized to assess the therapeutic potential of these compounds in reducing tumor size and improving survival rates.

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Catalyst | Solvent | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|---|

| CuAAC | CuI | DMF | 78–85 | >95% | |

| Huisgen Cycloaddition | None | THF | 60–65 | 90% |

Basic: How is the structural characterization of this compound validated?

Methodological Answer:

Validation involves:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent integration and coupling patterns (e.g., thiophene protons at δ 6.8–7.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+ at m/z 307.0921) .

- X-ray Crystallography : Resolves hydrogen-bonding networks (e.g., triazole-thiophene π-stacking) .

Basic: What preliminary biological activities have been reported for this compound?

Methodological Answer:

Initial screening includes:

- Antimicrobial Assays : Tested against E. coli and S. aureus via broth microdilution (MIC: 12.5–25 µg/mL) .

- Anticancer Screening : Evaluated against HeLa and MCF-7 cell lines using MTT assays (IC: 8–15 µM) .

- Enzyme Inhibition : Assessed for COX-2 or kinase inhibition via fluorometric assays .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

Methodological Answer:

Optimization strategies:

- Catalyst Loading : Reducing CuI from 10 mol% to 5 mol% minimizes copper residues without compromising yield .

- Solvent Selection : Replacing DMF with acetonitrile enhances reaction kinetics (yield increase: 10–15%) .

- Purification : Use of preparative HPLC with C18 columns improves purity (>99%) .

Advanced: What computational methods predict the compound’s stability and reactivity?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model aqueous solubility and aggregation propensity (e.g., AMBER force field) .

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gap: ~4.2 eV) to predict electrophilic sites .

- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP: 2.1) .

Advanced: How do structural modifications influence bioactivity in structure-activity relationship (SAR) studies?

Methodological Answer:

SAR analysis involves:

- Thiophene Substitution : Replacing thiophene with furan reduces antimicrobial activity (MIC increases to 50 µg/mL) .

- Triazole Methylation : N-methylation enhances metabolic stability (t increases from 2.1 to 4.3 hours in liver microsomes) .

- Carboxamide Variants : Fluorinated analogs show improved COX-2 inhibition (IC: 0.8 µM vs. 1.5 µM for parent compound) .

Advanced: How can contradictory bioactivity data across studies be resolved?

Methodological Answer:

Contradictions arise from:

- Assay Variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Cell Line Heterogeneity : Use isogenic cell lines to control genetic variability .

- Data Normalization : Apply Z-score normalization to compare results across labs .

Q. Table 2: Discrepancy Analysis in Anticancer Studies

| Study | Cell Line | IC (µM) | Assay Type | Normalization Method |

|---|---|---|---|---|

| A | HeLa | 8.2 | MTT | Z-score |

| B | HeLa | 15.1 | SRB | None |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.